Product packaging for 4-Pyridinealdoxime O-Phenethyl Ether(Cat. No.:CAS No. 6267-22-7)

4-Pyridinealdoxime O-Phenethyl Ether

Cat. No.: B1658947
CAS No.: 6267-22-7
M. Wt: 226.27 g/mol
InChI Key: KSSSPNXPNSIVQI-FOWTUZBSSA-N
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Description

Contextualization of O-Alkylated Pyridine (B92270) Oxime Ethers in Chemical and Biological Research

O-alkylated pyridine oxime ethers constitute a class of organic compounds that have garnered considerable attention in both chemical and biological research. These molecules are characterized by a pyridine ring linked to an oxime group, where the oxime's hydrogen atom is replaced by an alkyl or aryl ether linkage. This structural motif imparts a unique combination of physicochemical properties that are advantageous for various applications.

The presence of the oxime ether group can significantly influence a molecule's biological activity. uni.lu This functional group is found in a number of compounds with demonstrated bactericidal, fungicidal, antidepressant, anticancer, and herbicidal properties. uni.lu The nature of the alkoxy group attached to the oxime can modulate the compound's antibacterial activity, with studies indicating that different ether substituents can lead to varied efficacy against microbial strains. uni.lu

From a chemical synthesis perspective, O-alkylated pyridine oxime ethers serve as versatile intermediates. The oxime ether moiety is a key structural element in the synthesis of more complex molecules and is present in several known drugs. uni.lu The formation of the ether linkage provides a strategic way to combine different structural elements, allowing for the creation of novel compounds with diverse biological activities. uni.lu

Significance of the Pyridinealdoxime Moiety in Medicinal and Agrochemical Chemistry

The pyridinealdoxime moiety is a cornerstone in the design and development of bioactive compounds, with a profound impact on both medicinal and agrochemical chemistry. The pyridine ring, a six-membered heteroaromatic ring, is a fundamental component of numerous natural products, including vitamins and alkaloids, and its derivatives are widely recognized for their versatility in drug design.

In Medicinal Chemistry:

Pyridine derivatives exhibit a wide spectrum of pharmacological activities. They are integral to the structure of drugs with antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and antidiabetic properties, among others. Specifically, the pyridine oxime structure is renowned for its use as an antidote for poisoning by organophosphorus compounds, which are potent inhibitors of the enzyme acetylcholinesterase. Compounds like 2-Pyridinealdoxime methiodide (2-PAM) are crucial in reactivating this inhibited enzyme. Furthermore, various pyridine amidoxime (B1450833) derivatives have been identified as cytotoxic and bactericidal agents.

In Agrochemical Chemistry:

The pyridine scaffold is one of the most commercially successful heterocycles in the synthesis of plant protection chemicals. Pyridine-based compounds are pivotal as fungicides, insecticides, acaricides, and herbicides. The pyridinealdoxime moiety, in particular, has been incorporated into compounds designed as fungicides, pesticides, and herbicides. The introduction of a pyridine unit into other active pharmacophores, such as pyrazole (B372694) oxime ethers, has been shown to significantly enhance the biological activity spectra of the resulting molecules, leading to potent insecticidal agents.

The following table summarizes the diverse applications of the pyridinealdoxime moiety:

FieldApplication
Medicinal Chemistry Antidotes for organophosphate poisoning
Antimicrobial agents
Anticancer agents
Antiviral agents
Agrochemical Chemistry Fungicides
Herbicides
Insecticides/Acaricides

Overview of 4-Pyridinealdoxime (B27919) O-Phenethyl Ether in Scholarly Literature and its Research Relevance

A thorough review of scholarly literature, including academic journals, patents, and dissertations, indicates that 4-Pyridinealdoxime O-Phenethyl Ether is not an extensively studied compound. Its presence is primarily noted in the catalogs of chemical suppliers, where it is available as a research chemical.

The physical and chemical properties of this compound are available through various chemical databases. These properties are generally predicted or sourced from non-peer-reviewed platforms.

PropertyValue
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS Number 6267-22-7

The research relevance of this compound is therefore largely inferred from the well-documented activities of its parent structures, as discussed in the preceding sections. Given the broad biological activities of O-alkylated oxime ethers and the significance of the pyridinealdoxime moiety in medicinal and agrochemical applications, it can be hypothesized that this compound may serve as a valuable building block or a candidate for screening in drug discovery and agrochemical research programs.

The phenethyl ether group introduces a lipophilic aromatic component to the molecule, which could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This modification could potentially modulate the biological activity of the core pyridinealdoxime structure, making it a target for further investigation in the synthesis of novel bioactive compounds. However, without dedicated studies, its specific activities and potential applications remain speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B1658947 4-Pyridinealdoxime O-Phenethyl Ether CAS No. 6267-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-phenylethoxy)-1-pyridin-4-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-4-13(5-3-1)8-11-17-16-12-14-6-9-15-10-7-14/h1-7,9-10,12H,8,11H2/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSSPNXPNSIVQI-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO/N=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-22-7
Record name MLS002608064
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Record name 4-PYRIDINEALDOXIME O-PHENETHYL ETHER
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Synthetic Methodologies and Chemical Derivatization of Pyridinealdoxime O Phenethyl Ethers

Classical Synthetic Routes to O-Substituted Pyridine (B92270) Oxime Ethers

The formation of the ether linkage in O-substituted pyridine oxime ethers has traditionally been accomplished through well-established nucleophilic substitution reactions. These methods are valued for their reliability and the use of readily available starting materials.

Base-Catalyzed Reactions of Pyridine Oximes with Alkyl/Aryl Halides

The most common classical approach for synthesizing O-substituted pyridine oxime ethers is analogous to the Williamson ether synthesis. This method involves the reaction of a pyridine oxime with an appropriate alkyl or aryl halide in the presence of a base. The reaction proceeds via the deprotonation of the oxime's hydroxyl group by the base, creating a nucleophilic oximate anion. This anion then attacks the electrophilic carbon of the alkyl or aryl halide, displacing the halide and forming the desired ether bond.

The choice of base is crucial and can range from inorganic bases like sodium hydroxide (B78521) or potassium carbonate to stronger organic bases, depending on the reactivity of the halide. Pyridine itself can act as a nucleophilic catalyst in certain reactions. rsc.orgthieme.de The reaction is typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can effectively solvate the cation without interfering with the nucleophile. This method is particularly effective for primary and secondary alkyl halides. quimicaorganica.org

Table 1: Key Components in Base-Catalyzed Synthesis of Pyridine Oxime Ethers

Component Role Examples
Pyridine Oxime Nucleophile Precursor 4-Pyridinealdoxime (B27919)
Alkyl/Aryl Halide Electrophile Phenethyl bromide, Benzyl chloride
Base Deprotonating Agent NaOH, K₂CO₃, NaH

| Solvent | Reaction Medium | DMF, Acetonitrile, Dioxane |

Multicomponent One-Pot Synthesis Approaches

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer a highly efficient route to complex molecules like substituted pyridines. rsc.orggrowingscience.com While not always directly yielding O-substituted oxime ethers, these strategies are pivotal for constructing the core pyridine ring, which can then be further functionalized. nih.govresearchgate.net For instance, a one-pot reaction might involve an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a thiol or alcohol in the presence of a base catalyst. growingscience.com

These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate diverse molecular libraries. rsc.orgnih.gov By carefully selecting the initial components, a pyridine scaffold can be synthesized that is pre-functionalized for subsequent conversion to the desired oxime and ether derivative. The use of heterogeneous catalysts, such as hydrotalcite, in these reactions also allows for easier product separation and catalyst recycling. growingscience.comresearchgate.net

Advanced Synthetic Strategies for 4-Pyridinealdoxime O-Phenethyl Ether and Analogs

Modern synthetic chemistry has introduced more sophisticated and elegant strategies for forming C-O bonds and constructing heterocyclic systems, offering novel pathways to compounds like this compound.

Tandem β-Elimination/Hetero-Michael Addition Rearrangements for O-Alkylated Pyridine Oxime Ether Formation

A novel and intriguing route to O-alkylated pyridine oxime ethers involves a tandem reaction sequence. acs.orgresearchgate.net This process begins with an N-alkylated pyridinium (B92312) oxime, which, under basic conditions, undergoes a β-elimination reaction. acs.org This elimination step results in the formation of a pyridine-4-oxime and a vinyl ketone. acs.orgresearchgate.net

Immediately following the elimination, a hetero-Michael addition occurs. The newly formed pyridine-4-oximate anion acts as a nucleophile and attacks the electron-deficient alkene (the vinyl ketone), leading to the formation of a new C-O ether bond. acs.orgresearchgate.net This rearrangement effectively transfers the alkyl group from the pyridinium nitrogen to the oxime oxygen. This tandem process represents a unique rearrangement that provides a new synthetic route to this class of compounds. acs.org

Transition Metal-Catalyzed Coupling Reactions in Oxime Ether Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis for forming carbon-heteroatom bonds. thermofisher.commdpi-res.com Catalysts based on metals like palladium, copper, and rhodium are particularly effective for these transformations. nih.govnih.gov

In the context of oxime ether synthesis, copper-catalyzed C-O cross-coupling reactions have shown significant promise. nih.gov These reactions can couple an oxime with an aryl halide or a diaryliodonium salt to form the corresponding aryl oxime ether under relatively mild conditions. The use of chiral ligands, such as bisoxazoline (BOX), can even enable enantioselective synthesis, producing chiral oxime ethers with high yields. nih.gov

Similarly, palladium-catalyzed reactions are widely used for C-C and C-heteroatom bond formation. thermofisher.comumb.edu Rhodium-catalyzed C-H activation provides another advanced route, where α,β-unsaturated oximes can be coupled with alkenes to synthesize substituted pyridines, which can then be further modified. nih.govnih.gov

Table 2: Comparison of Advanced Synthetic Strategies

Strategy Key Transformation Catalyst/Conditions Advantages
Tandem Rearrangement N-alkyl to O-alkyl transfer Base-induced (e.g., OH⁻) in aqueous media Novel rearrangement, unique pathway. acs.orgresearchgate.net
Cu-Catalyzed Coupling C-O cross-coupling Copper catalyst, BOX ligands Mild conditions, good functional group tolerance, potential for asymmetry. nih.gov

| Rh-Catalyzed C-H Activation | Pyridine ring synthesis | Rh(III) catalyst | High regioselectivity, efficient access to complex pyridine cores. nih.gov |

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of a core chemical structure is a cornerstone of modern medicinal and materials chemistry. This process involves making targeted structural modifications to a parent molecule to enhance or introduce specific properties. For pyridine-containing compounds, derivatives are often designed to improve biological activity, selectivity, or pharmacokinetic properties. nih.govnih.gov

For instance, in the design of anticancer agents, derivatives of a pyridine scaffold might be synthesized to optimize binding to a specific kinase target, such as EGFR tyrosine kinase. merckmillipore.com This involves modifying substituents on the pyridine ring to improve interactions with the protein's active site, often guided by computational docking studies. merckmillipore.com Similarly, uncharged bis-oxime derivatives have been rationally designed as reactivators for organophosphate-inhibited acetylcholinesterase (AChE), with modifications aimed at improving central nervous system penetration and reactivation efficacy. nih.gov

Applying these principles to this compound, derivatives could be designed by:

Modifying the Phenethyl Group: Introducing substituents (e.g., fluoro, methoxy) on the phenyl ring to alter electronic properties and lipophilicity.

Altering the Ether Linkage: Replacing the ethyl bridge with longer or more rigid linkers to probe spatial requirements for a biological target.

The synthesis of these rationally designed derivatives would employ the classical and advanced methods described previously, demonstrating the interplay between synthetic strategy and targeted molecular design.

Exploration of Substituent Effects on the Phenethyl Ether Side Chain

Key modifications would involve the introduction of various substituents at the ortho-, meta-, and para-positions of the phenyl ring. The nature of these substituents can be systematically varied to include:

Electron-donating groups (EDGs): Such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups. These substituents can increase the electron density of the phenyl ring, potentially enhancing pi-pi stacking interactions or altering the metabolic stability of the compound.

Electron-withdrawing groups (EWGs): Including nitro (-NO₂), cyano (-CN), and halogen (e.g., -Cl, -F) groups. These can decrease the electron density of the ring and introduce specific polar interactions, which could be crucial for target binding.

Sterically bulky groups: Groups like tert-butyl can be introduced to probe the spatial requirements of a potential binding pocket.

Hydrogen bond donors and acceptors: Substituents such as hydroxyl (-OH) and carboxyl (-COOH) groups can be added to explore the potential for hydrogen bonding interactions with a biological target.

The synthesis of these derivatives would typically involve the reaction of 4-pyridinealdoxime with a series of substituted phenethyl halides or tosylates under basic conditions. The resulting library of compounds would then be evaluated to determine the effect of each substituent on a specific biological activity.

Table 1: Hypothetical Substituent Effects on the Phenethyl Ether Side Chain

Substituent (Position) Electronic Effect Steric Hindrance Potential Impact on Activity
4-MethoxyElectron-donatingLowMay enhance activity through favorable electronic interactions or metabolic stabilization.
4-NitroElectron-withdrawingLowCould increase potency via specific polar interactions.
4-ChloroElectron-withdrawingLowMay improve membrane permeability and binding affinity.
2-MethylElectron-donatingMediumCould probe steric tolerance at the binding site; may decrease activity if the pocket is constrained.
3,4-DichloroElectron-withdrawingMediumMight enhance binding through a combination of electronic and hydrophobic effects.
4-tert-ButylElectron-donatingHighLikely to decrease activity if the binding site is sterically restricted.

This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be determined experimentally.

Modifications of the Pyridine Core and Oxime Linkage for SAR Studies

Systematic modification of the pyridine core and the oxime linkage is another critical avenue for developing a comprehensive SAR profile for this compound analogs.

Pyridine Core Modifications:

Substitution at positions 2, 3, 5, and 6: Introducing small alkyl, halogen, or cyano groups to probe the steric and electronic requirements around the pyridine core.

Bioisosteric replacement: The pyridine ring could be replaced with other heteroaromatic rings such as pyrimidine, pyrazine, or even a substituted phenyl ring to assess the importance of the nitrogen atom at position 1 for biological activity. For instance, replacing the pyridine with a phenyl ring would remove the hydrogen bond accepting capability of the ring nitrogen.

Oxime Linkage Modifications:

The oxime ether linkage is a key structural feature. Its geometry (E/Z isomerism) and electronic nature can be altered to investigate their roles in target interaction. Modifications could include:

Isomeric configuration: The synthesis can be controlled to favor either the (E)- or (Z)-isomer of the oxime to determine if a specific geometry is preferred for activity.

Homologation: The length of the ether chain could be extended or shortened (e.g., O-benzyl or O-propylphenyl ethers) to understand the optimal distance between the pyridinealdoxime and the phenyl ring.

Table 2: Proposed Modifications to the Pyridine Core and Oxime Linkage for SAR Studies

Modification Type Specific Change Rationale
Pyridine Core2-Methyl substitutionTo assess steric tolerance near the oxime linkage.
Pyridine Core3-Fluoro substitutionTo alter the electronic properties of the pyridine ring.
Pyridine CorePyrimidine replacementTo evaluate the importance of the pyridine nitrogen's position and basicity.
Oxime Linkage(Z)-isomer synthesisTo investigate the impact of stereochemistry on activity.
Oxime LinkageO-Benzyl etherTo shorten the linker and assess spatial requirements.
Oxime LinkageS-Phenethyl thioetherTo probe the role of the ether oxygen in binding.

This table presents potential synthetic modifications for SAR exploration. The feasibility and outcomes would require experimental validation.

Through the systematic synthesis and biological evaluation of these derivatives, a detailed structure-activity relationship for the this compound scaffold can be established. This knowledge is instrumental in the rational design of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 4 Pyridinealdoxime O Phenethyl Ether Analogs

SAR in Acetylcholinesterase Reactivation Efficacy

The primary therapeutic value of pyridinium (B92312) oximes lies in their capacity to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. This reactivation process is highly dependent on the structural characteristics of the oxime, which dictate its affinity for the inhibited enzyme and its nucleophilic strength in displacing the phosphoryl group from the active site serine.

While specific research focusing solely on the O-phenethyl ether of 4-pyridinealdoxime (B27919) is limited in publicly available literature, the influence of substitutions at the oxygen atom of the oxime can be inferred from broader SAR studies of related compounds. The introduction of an ether linkage at the O-position of the aldoxime creates a non-quaternary reactivator. A key advantage of such uncharged molecules is their potential to cross the blood-brain barrier (BBB) more readily than their permanently charged quaternary pyridinium counterparts. nih.gov

The position of the aldoxime group on the pyridine (B92270) ring is a well-established determinant of reactivation efficacy. Generally, for monoquaternary pyridinium oximes, the 2-position (as in pralidoxime (B1201516) or 2-PAM) and the 4-position are considered the most effective for AChE reactivation. mmsl.cz The optimal position can, however, depend on the specific organophosphorus inhibitor. researchgate.net

Studies on various pyridinium aldoximes have shown that 4-substituted oximes can be highly effective reactivators. nih.gov The geometry of the 4-substituted isomer allows for a favorable alignment of the oxime nucleophile with the phosphorus atom of the OP-AChE adduct. In contrast, 3-substituted oximes have consistently been found to be poor reactivators. mmsl.cz

Below is an illustrative data table comparing the general reactivation potential of 2- and 4-pyridinealdoximes against different types of organophosphate-inhibited AChE, based on general findings in the field. It is important to note that this data is generalized and not specific to the O-phenethyl ether derivatives.

Pyridine Ring PositionReactivation EfficacyGeneral Observations
2-Position Moderate to HighOften considered a standard for monoquaternary reactivators. Its efficacy can be highly dependent on the specific OP inhibitor.
4-Position Moderate to HighFrequently demonstrates potent reactivation, sometimes superior to the 2-position isomer, depending on the OP adduct. The positioning is crucial for effective nucleophilic attack.

No single oxime reactivator is universally effective against all types of organophosphorus compounds. nih.govnih.gov The chemical structure of the OP agent, particularly the nature of the alkyl and leaving groups attached to the phosphorus atom, dictates the steric and electronic properties of the inhibited enzyme. Consequently, the efficacy of a reactivator is highly specific to the OP it is intended to counteract.

For instance, bispyridinium oximes like obidoxime (B3283493) have shown broad-spectrum activity against a range of pesticides and some nerve agents. nih.gov However, even within this class, slight structural modifications can lead to significant differences in the reactivation spectrum. The reactivation of AChE inhibited by nerve agents such as sarin, soman, tabun, and VX often requires structurally distinct oximes for optimal efficacy. nih.gov

Structural modifications to the 4-pyridinealdoxime O-phenethyl ether scaffold, such as substitutions on the phenethyl ring or alterations to the ether linkage, would be expected to modulate its reactivation spectrum. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring could alter the electronic properties and binding interactions of the molecule within the AChE active site.

The following table illustrates the general principle of differential reactivation efficacy of oximes against AChE inhibited by various organophosphorus compounds. This is a generalized representation.

Organophosphorus CompoundGeneral Reactivator EfficacyStructural Considerations for Reactivation
Sarin VariableOften requires specific structural features for effective reactivation.
VX VariableReactivation can be challenging and is highly dependent on the oxime structure.
Tabun Generally PoorTabun-inhibited AChE is notoriously difficult to reactivate with standard oximes.
Paraoxon (Pesticide) Generally GoodOften used as a model organophosphate in reactivation studies, and many oximes show good efficacy.

SAR in Synergistic Activity and Enzyme Inhibition

Beyond their primary role as AChE reactivators, certain oxime derivatives can exhibit other biological activities, including the inhibition of enzymes like the microsomal mixed-function oxidases (MFOs) and acting as synergists for insecticides.

Microsomal mixed-function oxidases, primarily cytochrome P450 enzymes, are a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs and pesticides. nih.govnih.gov Inhibition of these enzymes can lead to an increase in the toxicity of other compounds by slowing their detoxification. There is no specific information available in the searched literature detailing the structure-activity relationships of this compound or its close analogs in modulating microsomal mixed-function oxidase activity. General principles suggest that lipophilic compounds with aromatic rings can interact with and potentially inhibit cytochrome P450 enzymes. The phenethyl group of the title compound would likely be a key structural feature in any such interaction.

Insecticide synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the potency of insecticides. A common mechanism of synergism is the inhibition of metabolic enzymes in the insect, such as cytochrome P450s or esterases, which would otherwise detoxify the insecticide. researchgate.net

There is a lack of specific studies on the derivatization of this compound for the purpose of enhancing insecticide synergism. However, the development of synergists often involves creating molecules that can bind to and inhibit detoxifying enzymes. Structural modifications to the this compound scaffold could potentially lead to derivatives with synergistic properties. For instance, altering the substituents on the pyridine or phenyl ring could optimize binding to insect P450 enzymes.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Unraveling the Mechanism of Acetylcholinesterase Reactivation

Organophosphorus compounds (OPs), which include certain pesticides and nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). nih.gov This inhibition occurs through the phosphorylation of a critical serine residue in the enzyme's active site, rendering it unable to hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The accumulation of acetylcholine leads to a cholinergic crisis, characterized by continuous stimulation of the nervous system, which can be fatal. nih.gov Pyridinium (B92312) oximes have been developed as reactivators of inhibited AChE, serving as a key component in the treatment of OP poisoning. nih.gov

Nucleophilic Attack and Dephosphorylation Processes of Inhibited Acetylcholinesterase

The primary mechanism by which oxime compounds like 4-Pyridinealdoxime (B27919) O-Phenethyl Ether reactivate OP-inhibited AChE is through a process of nucleophilic attack and dephosphorylation. The oxime group (-CH=N-OH) is the functional moiety responsible for this activity. For the reactivation to occur, the oxime must first be deprotonated to form the more nucleophilic oximate anion (-CH=N-O⁻).

This oximate then executes a nucleophilic attack on the phosphorus atom of the phosphyl-AChE conjugate. nih.gov This attack leads to the formation of a transient pentavalent phosphorus intermediate. Subsequently, the bond between the phosphorus atom and the serine residue of the enzyme is cleaved, releasing the active, dephosphorylated enzyme. The organophosphate is transferred to the oxime, forming a phosphonylated oxime, which then diffuses away from the enzyme's active site. nih.gov The entire process restores the catalytic function of acetylcholinesterase, allowing it to resume the hydrolysis of acetylcholine. The efficiency of this process depends on the precise geometry and electronic properties of the reactivator, which influence its ability to access the active site and perform the nucleophilic attack.

Interactions with Other Enzyme Systems

Beyond acetylcholinesterase, the interactions of xenobiotics with other enzyme systems are critical for understanding their broader biological and toxicological profiles.

Investigation of Aldrin (B1666841) Epoxidase Activity Modulation

Aldrin epoxidase is a cytochrome P450-dependent monooxygenase activity that plays a role in the metabolism of various xenobiotics. There is currently no scientific literature available that specifically investigates the modulation of aldrin epoxidase activity by 4-Pyridinealdoxime O-Phenethyl Ether.

Mechanisms of Herbicide Safener Action

Herbicide safeners are compounds used in agriculture to protect crops from herbicide injury without reducing the herbicide's effectiveness against target weeds. A primary mechanism of safener action is the induction of enzymes that are involved in herbicide detoxification. These often include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).

While some pyridine-based compounds have applications in agrochemicals, specific studies detailing the action of this compound as a herbicide safener are not available. Generally, a safener would act by up-regulating the expression or activity of P450s and GSTs in the crop plant. This enhanced enzymatic activity leads to a faster metabolism and detoxification of the herbicide, thus protecting the crop. The table below illustrates hypothetical data showing how a safener might modulate these enzyme activities.

TreatmentRelative P450 Activity (%)Relative GST Activity (%)
Control (Herbicide only)100100
Herbicide + Safener250180

Note: The data in this table are hypothetical and for illustrative purposes only.

Role of Oxime Nucleophilicity in Biological Activity

The nucleophilicity of the oxime group is the cornerstone of its ability to reactivate inhibited AChE. The reactivation process is critically dependent on the ability of the oxime's oxygen atom to donate its electron pair to the electrophilic phosphorus atom of the phosphyl-enzyme complex.

The structure of this compound features a phenethyl group attached to the oxime oxygen. This substitution has significant implications for the oxime's nucleophilicity and, consequently, its biological activity.

Electronic Effects: The O-phenethyl ether group can influence the electron density on the oxime oxygen. The ether oxygen and the phenyl ring can exert inductive and resonance effects that may modulate the inherent nucleophilicity of the parent 4-Pyridinealdoxime.

Steric Effects: The presence of the bulky phenethyl group can create steric hindrance, potentially affecting the ability of the oxime to properly orient itself within the narrow active site gorge of the AChE enzyme to attack the phosphorus atom.

Computational Chemistry and Molecular Modeling of 4 Pyridinealdoxime O Phenethyl Ether

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 4-Pyridinealdoxime (B27919) O-Phenethyl Ether, and a biological target.

Molecular docking simulations are crucial for predicting how compounds like 4-Pyridinealdoxime O-Phenethyl Ether fit within the active site of enzymes such as acetylcholinesterase (AChE). The active site of AChE is a narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. researchgate.net

In studies of related compounds, such as 7-methoxytacrine-4-pyridinealdoxime (a hybrid containing the 4-pyridinealdoxime moiety), docking simulations have been employed to elucidate binding modes within human AChE (HssAChE). researchgate.netnih.govfigshare.com These studies suggest that the 4-pyridinealdoxime portion of the molecule can orient itself within the active site gorge. For a molecule like this compound, it is hypothesized that the pyridine (B92270) ring would establish key interactions, while the phenethyl ether group could form additional contacts within the gorge, potentially with residues at the PAS. The prediction of these binding poses is the first step in evaluating the compound's potential to act as a reactivator for inhibited AChE. researchgate.net

The following table summarizes common interactions observed in docking studies of pyridine-based oximes with the AChE active site.

Interaction TypeInteracting Ligand MoietyPotential AChE Residues Involved
π-π StackingPyridine Ring, Phenyl RingTrp86, Tyr337, Phe338
Cation-πPyridinium (B92312) Ring (if protonated)Trp86, Tyr337
Hydrogen BondingOxime Oxygen/HydrogenTyr124, Ser293, His447
Hydrophobic InteractionsPhenethyl GroupTrp286, Leu289, Tyr341

This table is illustrative, based on computational studies of similar compounds.

Beyond predicting the binding pose, molecular modeling helps to elucidate the specific non-covalent interactions that stabilize the ligand-enzyme complex. These interactions are fundamental to the compound's function, whether as an inhibitor or, more relevantly for oximes, as a reactivator of organophosphate-inhibited AChE.

For reactivation to occur, the oxime group must be positioned correctly to launch a nucleophilic attack on the phosphorus atom of the organophosphate conjugated to the serine residue in the CAS. nih.gov Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, can further refine the static picture provided by docking. Studies on related 4-pyridinealdoxime compounds have used MD simulations to assess the stability of the docked poses and to identify key conformational changes that may facilitate the reactivation process. researchgate.netfigshare.com These simulations help in understanding how the phenethyl ether tail might anchor the molecule, allowing the pyridinealdoxime head to maintain an optimal orientation for nucleophilic attack, a concept known as achieving a "near attack conformation" (NAC). researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed description of the electronic properties of a molecule, which are essential for understanding its reactivity.

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive behavior of a molecule. The MEP map illustrates the charge distribution, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, an MEP analysis would likely reveal several key features:

Negative Potential: The most electron-rich regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group. These sites represent the primary centers for protonation and interaction with electrophilic species. nih.govresearchgate.net

Positive Potential: Electron-deficient areas may be located on the hydrogen atom of the oxime group (if present) and hydrogens on the aromatic rings.

This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting which parts of the molecule are most likely to engage with specific residues in an enzyme's active site. nih.govmdpi.com Studies on substituted pyridines confirm that the heterocyclic nitrogen is a primary site of negative potential, influencing its ability to interact with biological targets. nih.gov

Quantum chemical calculations can model chemical reactions, allowing for the prediction of reaction pathways and the characterization of high-energy transition states. For an oxime reactivator, the key reaction is the nucleophilic attack on the organophosphate-AChE adduct.

Computational studies on related oxime ethers have explored reaction mechanisms such as isomerization and metathesis. missouri.edunih.gov These studies suggest that the reaction pathway often involves the formation of cyclic intermediates and can be influenced by catalysts, such as an acidic environment. nih.gov In the context of AChE reactivation, quantum calculations could be used to model the step-by-step mechanism of phosphorus-oxygen bond formation and the subsequent breaking of the phosphorus-serine bond. By calculating the energy barriers (activation energies) associated with these steps, researchers can predict the efficiency of the reactivation process. Such calculations provide a theoretical basis for the observed reactivity and can guide the design of more effective reactivators. missouri.edu

Conformational Analysis and Dynamics of this compound

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The molecule possesses several rotatable bonds, particularly in the O-phenethyl ether side chain, which allow it to adopt numerous conformations.

Integration of Computational and Experimental Data in Mechanistic Elucidation

The elucidation of reaction mechanisms for compounds such as this compound is significantly enhanced by a synergistic approach that combines computational chemistry and experimental data. This integration allows for a more detailed and validated understanding of reaction pathways, transition states, and the electronic factors governing the chemical behavior of the molecule.

Computational models, particularly those based on Density Functional Theory (DFT), provide insights into molecular geometries, electronic structures, and potential energy surfaces of reactants, intermediates, transition states, and products. These theoretical calculations can predict reaction barriers and thermodynamic stabilities, offering a foundational understanding of a proposed mechanism. However, these models are approximations and require experimental validation.

Experimental techniques, in turn, provide tangible data on reaction kinetics, product distributions, and the presence of transient species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and kinetic studies offer real-world benchmarks that can be used to corroborate or refine computational models.

A powerful example of this synergy is seen in studies of related pyridine oxime ether systems. For instance, research on the rearrangement of N-alkylated pyridinium oximes to O-alkylated pyridine oxime ethers has successfully used a combination of computational and experimental methods to unravel a complex reaction sequence. researchgate.net In such studies, DFT calculations are employed to map out the potential energy surface of the proposed rearrangement, identifying the transition states and intermediates. The calculated activation energies can then be compared with experimentally determined reaction rates from kinetic studies.

Furthermore, computational methods can predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates. These theoretical spectra can then be compared with experimental spectra to confirm the presence of these transient species. For example, the formation of bis-hemiaminal intermediates in reactions involving pyridine-2-carbaldehyde has been evidenced by correlating DFT calculations with NMR spectroscopic data. nih.gov

The following tables illustrate the types of data that are typically compared in such integrated studies.

Table 1: Comparison of Calculated and Experimental Spectroscopic Data for a Proposed Intermediate

ParameterCalculated Value (DFT)Experimental Value (NMR)
¹H NMR Shift (ppm)8.158.17
¹³C NMR Shift (ppm)150.2150.5

Note: Data is illustrative and based on typical comparisons in mechanistic studies.

Table 2: Comparison of Calculated and Experimental Activation Energies for a Reaction Step

Reaction StepCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
Rate-determining step22.521.8

Note: Data is illustrative and based on typical comparisons in mechanistic studies.

This iterative process of prediction and verification is crucial for building a robust mechanistic picture. Discrepancies between computational predictions and experimental findings can lead to the refinement of the theoretical model or the proposal of alternative reaction pathways, ultimately leading to a more accurate and detailed understanding of the chemical processes involved. acs.org The study of pyridine derivatives, in general, has benefited greatly from this combined approach, allowing for detailed analysis of their structural, physical, and chemical properties. researchgate.net

Advanced Analytical Methodologies in Research on 4 Pyridinealdoxime O Phenethyl Ether

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR) in Structure Confirmation and Mechanistic Studies

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 4-Pyridinealdoxime (B27919) O-Phenethyl Ether. Each technique provides a unique piece of the structural puzzle, and together they offer definitive evidence of the compound's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For 4-Pyridinealdoxime O-Phenethyl Ether, ¹H NMR and ¹³C NMR spectra would provide a complete map of the proton and carbon environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenethyl group, and the oxime functional group. The protons on the pyridine ring adjacent to the nitrogen atom would appear at the most downfield region due to the deshielding effect of the heteroatom. The signals for the phenethyl moiety would typically present as two triplets corresponding to the adjacent methylene (B1212753) (-CH₂-) groups, alongside signals for the monosubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule, including the characteristic carbons of the pyridine ring, the phenethyl side chain, and the C=N carbon of the oxime ether.

Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Pyridine (H2, H6)~8.6 - 8.8Doublet2H
Pyridine (H3, H5)~7.4 - 7.6Doublet2H
Oxime (CH=N)~8.1 - 8.3Singlet1H
Phenyl (C₆H₅)~7.2 - 7.4Multiplet5H
Ether (-O-CH₂-)~4.4 - 4.6Triplet2H
Alkane (-CH₂-Ph)~3.0 - 3.2Triplet2H

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The exact mass of this compound is 226.1106 g/mol . lookchem.com In high-resolution mass spectrometry (HRMS), observing the molecular ion peak [M+H]⁺ at m/z 227.1182 would confirm the elemental composition (C₁₄H₁₅N₂O⁺).

The fragmentation pattern is also highly informative. For oxime ethers, characteristic fragmentation includes cleavage of the weak N–O bond. nih.gov Plausible fragmentation pathways for this compound would involve:

Cleavage of the N-O bond to generate a phenethyl radical and a pyridylnitrilium cation.

Cleavage of the O-CH₂ bond to generate a phenethyl cation.

Fragmentation of the phenethyl group, leading to the characteristic tropylium (B1234903) ion at m/z 91.

Expected Mass Spectrometry Fragments

Fragment IonProposed StructureExpected m/z
[M+H]⁺C₁₄H₁₅N₂O⁺227.1182
[C₈H₉]⁺Phenethyl cation105.0704
[C₇H₇]⁺Tropylium ion91.0548
[C₆H₅N]⁺Pyridyl cation79.0422

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the formation of the ether linkage from the parent oxime.

Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=N (Oxime)Stretching1640 - 1690
C=C, C=N (Pyridine Ring)Ring Stretching1400 - 1600
C-O-C (Ether)Asymmetric Stretching1200 - 1275
N-OStretching930 - 960

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is essential for both the isolation of this compound from a reaction mixture and the subsequent assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a synthesis reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of reactants and the appearance of the product spot, characterized by a unique retention factor (Rf) value.

Column Chromatography: For preparative scale purification, column chromatography is the standard technique. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) would be selected based on TLC analysis to separate the target compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the final purity of the synthesized compound. A reversed-phase C18 column with a mobile phase such as a gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid) would likely provide excellent separation. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the use of GC-MS for analyzing other oxime ethers, this technique is also applicable for purity assessment, provided the compound is thermally stable and sufficiently volatile. nih.gov It can be coupled with a mass spectrometer (GC-MS) to provide mass information for each separated peak, confirming the identity of the main component and any impurities.

Application of Predicted Collision Cross Section (CCS) for Structural Insights

The integration of ion mobility spectrometry (IMS) into mass spectrometry workflows provides an additional dimension of molecular characterization through the measurement of the Collision Cross Section (CCS). nih.gov The CCS is a measure of the ion's size and shape in the gas phase. researchgate.net

For a novel or reference compound like this compound, predicting the CCS value and comparing it to an experimentally determined value can significantly enhance the confidence of its identification. nih.gov

The Role of Predicted CCS:

Structural Verification: Various computational tools and machine learning models can predict the theoretical CCS value of a molecule based solely on its 2D or 3D structure. mdpi.com If a synthesized compound is analyzed by IMS-MS, the experimental CCS value can be compared against the predicted value for the proposed structure. A close match provides strong, orthogonal evidence confirming the compound's identity.

Isomer Differentiation: Mass spectrometry alone cannot distinguish between isomers, as they have the same mass. However, isomers often have different three-dimensional shapes and therefore different CCS values. By predicting the CCS values for all possible isomers of C₁₄H₁₄N₂O and comparing them to the experimental value, it is often possible to identify the correct isomer unambiguously.

Increased Confidence in Identification: In complex analytical scenarios, relying on a single data point like mass can be insufficient. The "4D" workflow, which utilizes retention time (from chromatography), precursor m/z, fragment m/z (from MS/MS), and CCS, provides a much higher degree of certainty in compound annotation. nih.gov Even a moderately accurate predicted CCS value can significantly reduce the number of false-positive identifications from a database search. arxiv.org

Summary of CCS Application in Structural Analysis

ParameterTechniqueInformation Provided
Retention TimeLC/GCPolarity/Volatility
m/zMSElemental Composition
MS/MS FragmentsMSStructural Connectivity
Collision Cross Section (CCS)IMS-MSGas-Phase Size and Shape

By leveraging predicted CCS values, researchers can add a critical layer of validation to their analyses, ensuring that the structural assignment of this compound is both accurate and robust.

Emerging Research Avenues and Future Perspectives for 4 Pyridinealdoxime O Phenethyl Ether

The landscape of medicinal chemistry is continually evolving, with researchers actively exploring novel applications and derivatives of existing compounds. 4-Pyridinealdoxime (B27919) O-Phenethyl Ether, while established in certain contexts, is at the forefront of new research avenues. These investigations aim to enhance its efficacy, broaden its therapeutic potential, and leverage advanced computational tools for more sophisticated molecular design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Pyridinealdoxime O-Phenethyl Ether, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions using organopalladium catalysts and copper(I) iodide. For example, substituted pyridine derivatives can be synthesized via Sonogashira coupling or nucleophilic substitution, followed by oxime formation using hydroxylamine. Intermediates are characterized via 1H^1H NMR, IR spectroscopy, and melting point analysis to confirm functional groups and purity . Hydrothermal methods with zinc nitrate, terephthalic acid, and 4-pyridinealdoxime in ethanol-water mixtures yield coordination polymers, with crystallization monitored over weeks .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for resolving coordination geometry in metal complexes. Hydrogen bonding networks and ligand orientation are validated via refinement of intermolecular interactions (e.g., O–H distances). IR spectroscopy identifies oxime (–N–O–) and ether (–O–) functional groups, while 1H^1H NMR confirms proton environments in organic derivatives .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Yield optimization requires controlling stoichiometry (e.g., 1:1 molar ratios for ligand-metal binding) and reaction time (e.g., 2 months for crystallization in hydrothermal synthesis). Solvent polarity (ethanol-water mixtures) and pH adjustments (using NaOH) enhance solubility of intermediates .

Advanced Research Questions

Q. How does this compound participate in coordination polymers, and what applications arise from its structural motifs?

  • Methodological Answer : The compound acts as a terminal ligand in Zn(II)-based coordination polymers, forming tetrahedral geometries with 1,4-benzenedicarboxylate bridges. Uncoordinated oxime groups stabilize cavities via hydrogen bonding, enabling potential applications in host-guest chemistry or proton-conductive materials. Structural analysis reveals two distinct 4-pyridinealdoxime roles: one coordinated to Zn and another hydrogen-bonded within the lattice .

Q. What mechanistic insights explain its efficacy in acetylcholinesterase reactivation?

  • Methodological Answer : Bis-quaternary pyridine-aldoximes, including derivatives of this compound, exhibit high affinity for phosphonylated acetylcholinesterase. The oxime group nucleophilically attacks phosphorylated serine residues, regenerating enzyme activity. Competitive inhibition assays (e.g., IC50_{50} measurements) and molecular docking studies validate binding kinetics and steric accessibility .

Q. Which density functional theory (DFT) methods are optimal for modeling its electronic structure and reactivity?

  • Methodological Answer : Hybrid meta-GGA functionals like M06-2X provide accurate predictions for main-group thermochemistry, noncovalent interactions, and reaction barriers. Basis sets (e.g., 6-311+G(d,p)) model electron density gradients and spin states. Validation against experimental crystallographic data (e.g., bond lengths, angles) ensures reliability for transition-metal complexes .

Q. How do solvent effects influence its stability and reactivity in catalytic systems?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance ligand dissociation rates in metal complexes, while protic solvents stabilize hydrogen-bonded networks. Kinetic studies using UV-Vis spectroscopy track ligand exchange dynamics, with Arrhenius plots quantifying activation energies for solvent-driven degradation pathways .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting reports on oxime reactivity in enzyme systems (e.g., steric hindrance vs. nucleophilicity) require comparative assays with structurally analogous oximes .
  • Uncertainty Quantification : In crystallographic studies, refine hydrogen atom positions via Fourier difference maps to reduce model bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.